![molecular formula C12H13BrN2 B2927504 2-bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole CAS No. 1896192-15-6](/img/structure/B2927504.png)

2-bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

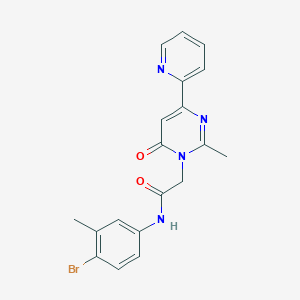

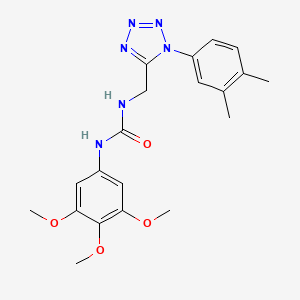

“2-bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole” is a chemical compound with the CAS Number: 1896192-15-6 . It has a molecular weight of 265.15 . It is a powder at room temperature .

Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 265.15 .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A method for assembling imidazo[2,1-b][1,3]thiazole systems, which are derived from γ-bromodipnones including related structures, has shown potential anticancer activity. Specifically, one compound demonstrated a moderate ability to suppress the growth of kidney cancer cells, indicating a potential pathway for developing new anticancer agents (Potikha & Brovarets, 2020).

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives, closely related to the requested compound, have been evaluated for their inhibitory performance against mild steel corrosion in acidic environments. These derivatives, including bromo-substituted variants, exhibited high inhibition performance, showcasing the compound's utility in corrosion protection applications (Saady et al., 2021).

Antimicrobial and Antifungal Properties

Newly synthesized 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones, incorporating structures similar to the query compound, have been preliminarily evaluated for their anti-leishmanial, antioxidant, and antifungal activities. Some of these compounds showed significant activities, highlighting their potential in developing treatments for infectious diseases (Hussain et al., 2009).

Antioxidant Activities

The antioxidant capacity of novel imidazole derivatives has been explored, revealing potential applications in combating oxidative stress-related diseases. This research underscores the versatility of imidazole compounds in medicinal chemistry (Hussain & Al-lami, 2022).

Material Science Applications

Imidazole derivatives have been studied for their potential applications in material science, including as ligands for transition metal catalysts and in the synthesis of functional materials. These studies reveal the compound's utility beyond pharmaceuticals, into areas such as catalysis and material development (Joo, Touré, & Sames, 2010).

Wirkmechanismus

Target of Action

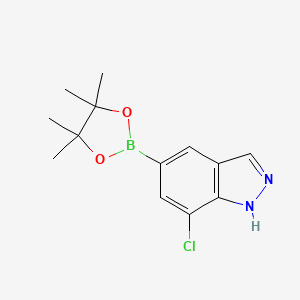

It’s worth noting that boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis .

Mode of Action

Boronic esters are often used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In SM coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The sm coupling reaction, which boronic esters are often involved in, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water , which could potentially impact their bioavailability.

Result of Action

The sm coupling reaction, which boronic esters are often involved in, results in the formation of a new carbon–carbon bond .

Action Environment

The stability of boronic acids and their esters in water is known to be marginal , suggesting that the aqueous environment could influence the compound’s action and stability.

Eigenschaften

IUPAC Name |

2-bromo-5-(4-propan-2-ylphenyl)-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2/c1-8(2)9-3-5-10(6-4-9)11-7-14-12(13)15-11/h3-8H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBUGTZLQKKOGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CN=C(N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Methylphenyl)cyclopropyl]methanamine](/img/structure/B2927423.png)

![2-{[1-(2,4-difluorobenzoyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2927425.png)

![2,5-Dimethyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2927431.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2927436.png)

![8-(2-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927437.png)

![Methyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2927439.png)